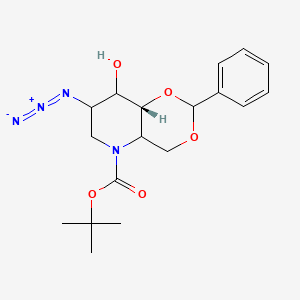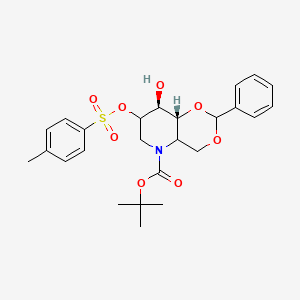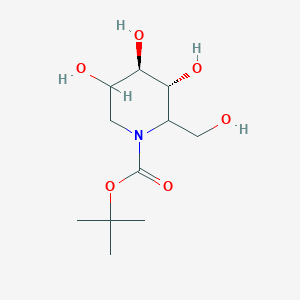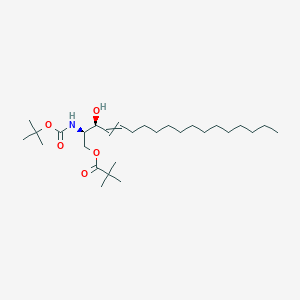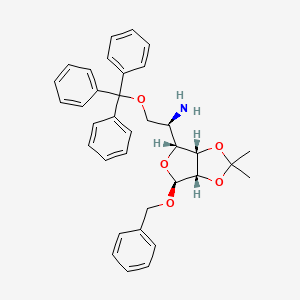![molecular formula C₁₀H₇N₃O₃ B1140234 Imidazolidinetrione, [(phenylmethylene)amino]- CAS No. 42839-64-5](/img/structure/B1140234.png)
Imidazolidinetrione, [(phenylmethylene)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Imidazolidinetrione, [(phenylmethylene)amino]-" refers to a class of chemical compounds that are derivatives of imidazolidines and imidazoles. These compounds have been studied for their diverse chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of imidazolines and imidazoles, such as "Imidazolidinetrione, [(phenylmethylene)amino]-," often involves the Michael addition of ethylene- or phenylene-diamines to allenic or acetylenic nitriles (Fomum, Landor, & Landor, 1974). Another method involves the reaction of (dimethylthiomethylene)-phenylacetonitriles with ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane (Huang, Gan, & Wang, 1988).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits a twisted phenyl group, as shown by crystal structure analysis. This twist can affect the tautomeric equilibrium between different molecular forms (Huang, Gan, & Wang, 1988).
Chemical Reactions and Properties
"Imidazolidinetrione, [(phenylmethylene)amino]-" derivatives can undergo various chemical reactions, leading to a range of products. For example, imine hydrolysis and condensation reactions can produce different imidazole compounds with varied substituents (Ammar et al., 2016). These reactions are influenced by factors such as substituents and reaction conditions.
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, can be affected by their molecular structure. For instance, the twisted phenyl group can influence the compound's interaction with solvents and its ability to form crystalline structures (Sakata et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents of the imidazolidine derivatives. Different substituents can lead to varying degrees of reactivity and potential for forming different types of chemical bonds (Sakata et al., 2018).
科学的研究の応用
Synthesis and Biological Activity
Imidazolidinetrione derivatives, including those with various substituents such as phenylmethyleneamino groups, have been extensively studied for their synthesis methods and potential biological activities. For instance, imidazolidinetriones have been synthesized through double Michael addition reactions involving ethylene- or phenylene-diamines and allenic or acetylenic nitriles. This method demonstrates the versatility of imidazolidinetriones in organic synthesis and their potential as intermediates in the production of various chemical compounds (Fomum, Landor, & Landor, 1974).
Antimicrobial and Antifungal Activities
Imidazolidinetriones and their derivatives have shown promising antimicrobial and antifungal activities. A study on 5-imino-4-thioxo-2-imidazolidinone derivatives with different aromatic substituents revealed significant activities against various bacterial and fungal strains. Some compounds, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones, exhibited strong antimicrobial efficacy, highlighting the potential of imidazolidinetriones in developing new antimicrobial agents (Ammar et al., 2016).
Herbicidal Applications
The structural flexibility of imidazolidinetriones has also been exploited in the search for new herbicidal compounds. A study focusing on the variation of substituents on the imidazolidinetrione ring found that certain derivatives exhibit good herbicidal activity, particularly against velvetleaf. This suggests that imidazolidinetriones could be a valuable scaffold for the development of new herbicides (Li et al., 2013).
Safety And Hazards
“Imidazolidinetrione, [(phenylmethylene)amino]-” is not intended for human or veterinary use and is used for research purposes only.
将来の方向性
Imidazole and benzimidazole bioactive heterocycles have been the focus of recent advances in drug development . The development of drugs based on these heterocycles is an increasingly active and attractive topic of medicinal chemistry . This highlights the potential for future research and development in this area .
特性
IUPAC Name |
1-(benzylideneamino)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLKOIIYHZAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazolidinetrione, [(phenylmethylene)amino]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

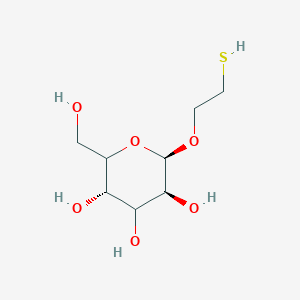
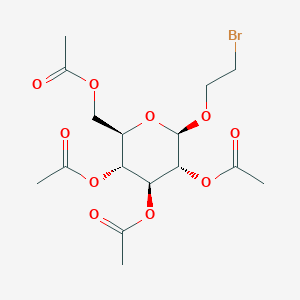

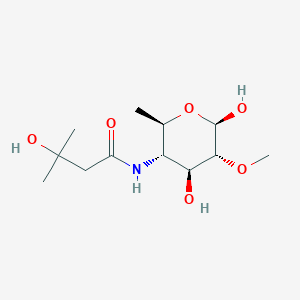

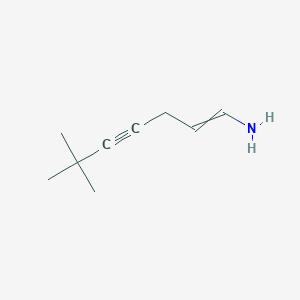
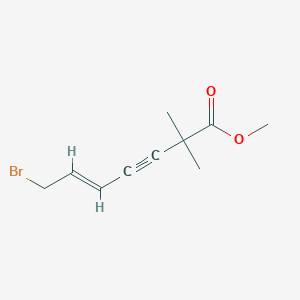
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
